Magnesium, diethyl-
Overview
Description
Magnesium, diethyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for Grignard reagents is RMgX, where R is an alkyl or aryl group, and X is a halogen. In the case of magnesium, diethyl-, the formula is C2H5MgBr, where the ethyl group (C2H5) is bonded to magnesium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, diethyl- is typically prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C2H5Br+Mg→C2H5MgBr
The reaction mixture is usually heated under reflux to ensure complete reaction. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
In industrial settings, the production of magnesium, diethyl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas systems to maintain an oxygen-free environment. The reaction is carefully controlled to prevent the formation of side products and to ensure high yield and purity of the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
Magnesium, diethyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form magnesium alkoxides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Oxidizing Agents: Reacts with oxidizing agents like oxygen to form magnesium alkoxides
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.
Magnesium Alkoxides: Formed from oxidation reactions.
Scientific Research Applications
Magnesium, diethyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of magnesium, diethyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Similar Compounds
Magnesium, dimethyl- (C2H5MgCl): Similar in structure but uses a different alkyl group.
Magnesium, diphenyl- (C6H5MgBr): Uses a phenyl group instead of an ethyl group.
Magnesium, diisopropyl- (C3H7MgBr): Uses an isopropyl group instead of an ethyl group.
Uniqueness
Magnesium, diethyl- is unique due to its specific reactivity and the types of products it forms. Its ability to form secondary and tertiary alcohols from carbonyl compounds makes it particularly valuable in organic synthesis. Additionally, its relatively simple preparation and high reactivity make it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
magnesium;ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Mg/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPASUVGCQPFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].C[CH2-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060318 | |
Record name | Magnesium, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-18-6 | |
Record name | Diethylmagnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLMAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE3B0ORY4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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